4-Chloro-3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Purity specification Vendor comparison Quality control

4-Chloro-3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 2097065-53-5) is a halogenated, ortho-amino-substituted arylboronic pinacol ester with the molecular formula C12H16BClFNO2 and a molecular weight of 271.52 g/mol. The compound features a free primary aniline group at position 1, a boronic acid pinacol ester (BPin) at position 2, a fluorine atom at position 3, and a chlorine atom at position 4 on the benzene ring.

Molecular Formula C12H16BClFNO2
Molecular Weight 271.52
CAS No. 2097065-53-5
Cat. No. B2647081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
CAS2097065-53-5
Molecular FormulaC12H16BClFNO2
Molecular Weight271.52
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)Cl)N
InChIInChI=1S/C12H16BClFNO2/c1-11(2)12(3,4)18-13(17-11)9-8(16)6-5-7(14)10(9)15/h5-6H,16H2,1-4H3
InChIKeyAICXCRPDVDCPQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 2097065-53-5): Procurement-Grade Characterization of a Halogenated ortho-Aminoarylboronic Ester Building Block


4-Chloro-3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 2097065-53-5) is a halogenated, ortho-amino-substituted arylboronic pinacol ester with the molecular formula C12H16BClFNO2 and a molecular weight of 271.52 g/mol . The compound features a free primary aniline group at position 1, a boronic acid pinacol ester (BPin) at position 2, a fluorine atom at position 3, and a chlorine atom at position 4 on the benzene ring. It is commercially supplied as a research chemical with a certified purity of 98% . The predicted density is 1.21±0.1 g/cm³ and the predicted boiling point is 376.4±42.0 °C . This substitution array places it within the class of ortho-aminoarylboronic esters that serve as versatile intermediates for Suzuki–Miyaura cross-coupling, heterocycle synthesis, and medicinal chemistry building block applications [1].

Why Regioisomeric or Non-Halogenated Analogs Cannot Substitute for 4-Chloro-3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in Synthetic Sequences


The ortho relationship between the free aniline (position 1) and the BPin group (position 2) in this compound enables reactivity pathways—particularly Rh-catalyzed [3+2] cyclizations with 1,3-dicarbonyls to form carbazolones [1] and boryl-directed C–N bond formations—that are geometrically impossible for the 4-BPin regioisomer (CAS 1154740-65-4) or the 3-BPin regioisomer (CAS 2803475-56-9). The electron-withdrawing chlorine (σₘ = 0.37) and fluorine (σₘ = 0.34) substituents further modulate both the nucleophilicity of the aniline nitrogen and the transmetallation rate of the boronate ester in Suzuki couplings relative to the unsubstituted 2-aminophenylboronic acid pinacol ester (CAS 191171-55-8) [2]. Substituent-dependent hydrolysis kinetics of phenylboronic pinacol esters have been quantitatively demonstrated [2], meaning that swapping regioisomers can alter aqueous stability and coupling efficiency under identical conditions. Generic substitution therefore risks both chemoselectivity failure and irreproducible reaction outcomes.

Quantitative Differentiation Evidence for 4-Chloro-3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline vs. Closest Analogs


Certified Purity: 98% (Leyan) vs. 96% for the Closest Commercial Regioisomer from a Major Western Supplier

The target compound is supplied at 98% purity by Leyan . By contrast, the 4-BPin regioisomer 3-chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 1154740-65-4) is listed at 96% purity from Thermo Scientific Alfa Aesar . This 2-percentage-point purity differential (98% vs. 96%) represents a measurable procurement-relevant distinction, though the same regioisomer is also available at 98% from Fluorochem , indicating that purity is vendor-dependent rather than compound-intrinsic.

Purity specification Vendor comparison Quality control

Predicted Physicochemical Differentiation: Density as a Surrogate for Intermolecular Interaction Potential

The predicted density of the target compound is 1.21±0.1 g/cm³ , which is substantially higher than the 1.05±0.1 g/cm³ reported for the unsubstituted parent compound 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 191171-55-8) . The ~15% increase in predicted density arises from the additional mass of chlorine and fluorine substituents and their effect on crystal packing. No melting point data are publicly available for the target compound to enable direct experimental comparison, and the predicted boiling point (376.4±42.0 °C) is also higher than that of the unsubstituted parent.

Physicochemical properties Predicted density Molecular packing

Ortho-Amino/BPin Spatial Relationship Enables Unique Cyclization Chemistry Not Accessible to the 4-BPin or 3-BPin Regioisomers

2-Aminoarylboronic esters, as a compound class, participate in Rh-catalyzed [3+2] cyclization with cyclic 1,3-dicarbonyls to yield carbazolones [1]. This reactivity is geometrically contingent on the 1,2-relationship between the aniline NH₂ and the BPin group. The target compound (2-BPin/1-NH₂) satisfies this geometric requirement. The 4-BPin regioisomer (CAS 1154740-65-4) and the 3-BPin regioisomer (CAS 2803475-56-9) do not; their BPin group is positioned meta or para to the amine, precluding the chelation-assisted cyclization manifold. No quantitative yield data comparing the target compound against its regioisomers in this specific transformation have been published; this differentiation is therefore based on mechanistic necessity rather than empirical head-to-head data.

Regiochemistry Cyclization Heterocycle synthesis Rhodium catalysis

Substituent-Dependent Hydrolytic Stability: Class-Level Evidence That Chloro-Fluoro Substitution Modifies Aqueous Stability Relative to Unsubstituted Parent

Achilli et al. (2013) demonstrated that the hydrolysis kinetics of phenylboronic pinacol esters at physiological pH are strongly substituent-dependent, with electron-withdrawing groups modifying the hydrolysis rate [1]. The target compound bears two electron-withdrawing substituents (Cl, F) on the aromatic ring, whereas the unsubstituted parent (CAS 191171-55-8) bears none. Based on the established structure-stability relationship, the target compound is expected to exhibit different (likely accelerated) hydrolysis kinetics compared to the unsubstituted parent under aqueous conditions. No direct hydrolysis rate constants for the target compound or its regioisomers have been published; this is a class-level extrapolation.

Boronate ester stability Hydrolysis kinetics Aqueous stability

Combinatorial Synthetic Versatility: Dual Halogen Handles Plus Boronate Ester Enable Sequential Functionalization Strategies

The target compound presents three synthetically addressable functional groups in a single small molecule: a BPin group (Suzuki coupling), an aryl chloride (further cross-coupling or nucleophilic aromatic substitution), and a free aniline (amide formation, diazotization, or Chan–Lam coupling). The non-fluorinated analog 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 1073371-77-3) lacks the fluorine atom and therefore provides one fewer site for potential metabolic blocking or F···H hydrogen-bonding interactions in medicinal chemistry applications. No quantitative yield comparison for sequential functionalization of these two compounds has been published; the differentiation rests on the presence of fluorine as an additional functional handle.

Sequential functionalization Chemoselective coupling Molecular complexity generation

Procurement-Relevant Application Scenarios for 4-Chloro-3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline


Medicinal Chemistry Library Synthesis Requiring ortho-Amino Boronate Ester with Halogen Diversity

In lead optimization programs where a 2-aminoarylboronic ester core is to be diversified via Suzuki coupling, the target compound provides the boronate handle at the ortho position alongside chlorine and fluorine substituents that can modulate target binding and metabolic stability [1]. The 98% purity specification meets typical high-throughput chemistry requirements, and the chlorine atom provides a secondary cross-coupling handle for sequential derivatization strategies [1].

Rh-Catalyzed Heterocycle Synthesis: Carbazolone and Related Scaffold Construction

For research groups pursuing Rh-catalyzed [3+2] cyclization of 2-aminoarylboronic esters with 1,3-dicarbonyls to generate carbazolones [2], only ortho-amino BPin esters are mechanistically competent substrates. The target compound satisfies this geometric requirement, and the electron-withdrawing chlorine and fluorine substituents may further modulate the electronics of the cyclization, a parameter that can be explored empirically.

PET Tracer Precursor Development Using ortho-Aminoarylboronic Esters

Palladium-mediated conversion of para-aminoarylboronic esters into ¹¹C-methyl-labeled aromatic amines has been established for PET tracer synthesis [3]. While the published methodology focuses on para-substituted substrates, the target compound's ortho-amino BPin arrangement could be explored for ortho-¹¹CH₃ labeling, with the chlorine and fluorine substituents providing additional positions for radiolabeling or pharmacokinetic modulation.

Pharmaceutical Process Chemistry: Building Block Procurement with Defined Purity Specifications

For contract research organizations and pharmaceutical process chemistry groups procuring halogenated arylboronic esters at scale, the target compound (98% purity from Leyan ) offers a defined purity specification. The availability in quantities from 100 mg to 25 g (with larger quantities upon inquiry) supports both discovery-stage screening and early process development without the supply chain uncertainty noted for the regioisomer CAS 1154740-65-4, which is listed as discontinued by multiple Western suppliers .

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